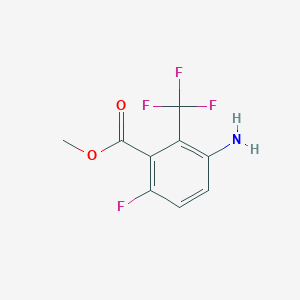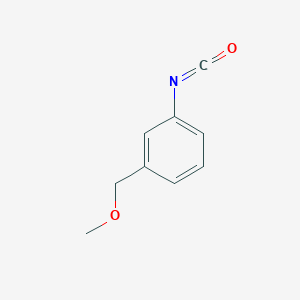![molecular formula C8H8N2O B13522675 4-[(3H-diazirin-3-yl)methyl]phenol](/img/structure/B13522675.png)
4-[(3H-diazirin-3-yl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3H-diazirin-3-yl)methyl]phenol is a chemical compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol It is characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms, attached to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3H-diazirin-3-yl)methyl]phenol typically involves the formation of the diazirine ring followed by its attachment to the phenol group. One common method involves the reaction of 3-(4-bromomethyl)phenyl-3-(trifluoromethyl)-3H-diazirine with silver oxide in dimethyl sulfoxide (DMSO) . The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3H-diazirin-3-yl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The diazirine ring can be reduced to form amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated phenols and nitrophenols.
Scientific Research Applications
4-[(3H-diazirin-3-yl)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a photoreactive probe for studying molecular interactions and reaction mechanisms.
Biology: Employed in photoaffinity labeling to investigate protein-ligand interactions.
Medicine: Potential use in drug discovery and development for targeting specific biomolecules.
Industry: Utilized in the synthesis of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-[(3H-diazirin-3-yl)methyl]phenol involves the activation of the diazirine ring upon exposure to ultraviolet (UV) light. This activation leads to the formation of a highly reactive carbene intermediate, which can covalently bind to nearby molecules . This property makes it useful in photoaffinity labeling, where it can be used to identify and study molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol
- 4-[3-(Trifluoromethyl)diazirin-3-yl]benzoic Acid
Uniqueness
4-[(3H-diazirin-3-yl)methyl]phenol is unique due to its combination of a diazirine ring and a phenol group, which imparts distinct photoreactive properties and chemical reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a variety of applications in research and industry.
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
4-(3H-diazirin-3-ylmethyl)phenol |
InChI |
InChI=1S/C8H8N2O/c11-7-3-1-6(2-4-7)5-8-9-10-8/h1-4,8,11H,5H2 |
InChI Key |
HHBPBYMJSLJIEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2N=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



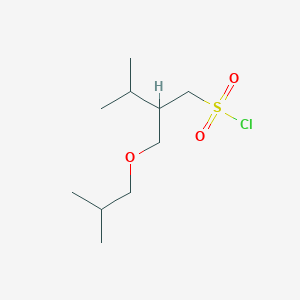
![Ethyl 3-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13522598.png)
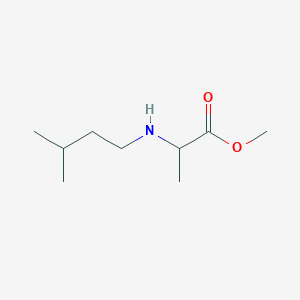
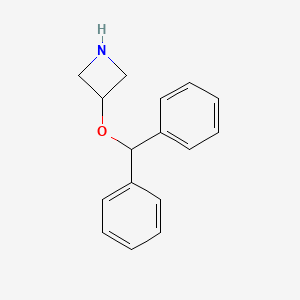
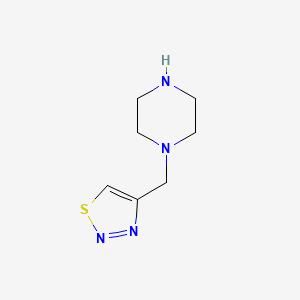
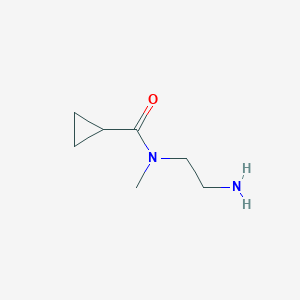
![3-{[(Benzyloxy)carbonyl]amino}-3-(2,4-dichlorophenyl)propanoic acid](/img/structure/B13522642.png)
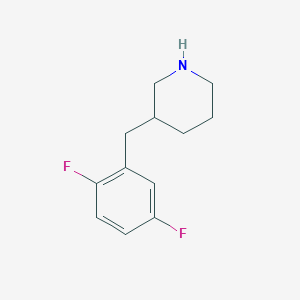
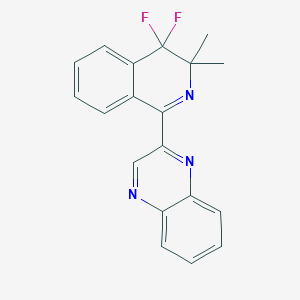
![Tert-butyl7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13522659.png)
